molecular formula C17H19N2O2 B3005446 Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS No. 57834-33-0

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Cat. No.: B3005446
CAS No.: 57834-33-0
M. Wt: 283.351
InChI Key: LUBJSNPSIHECPF-CPNJWEJPSA-N
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Mechanism of Action

Target of Action

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, also known as Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate, is a complex organic compound

Mode of Action

It is known to be a highly efficient anti-ultraviolet additive . This suggests that it may interact with ultraviolet (UV) radiation, potentially absorbing it and preventing it from causing damage to other molecules or materials.

Biochemical Pathways

Given its role as an anti-ultraviolet additive , it may be involved in pathways related to UV radiation absorption and protection against UV-induced damage.

Result of Action

As an anti-ultraviolet additive, this compound likely contributes to the protection of materials against UV-induced damage . It is known to have excellent absorption properties, effectively absorbing UV radiation in the 240-340nm range

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of UV radiation in the environment would directly impact the compound’s effectiveness as a UV additive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate involves a multi-step process:

    Synthesis of (4-ethoxycarbonylphenyl)formamidine: This intermediate is prepared by reacting 4-aminobenzoic acid ethyl ester with triethyl orthoformate at temperatures ranging from 70°C to 145°C.

    Formation of the Final Product: The intermediate (4-ethoxycarbonylphenyl)formamidine is then reacted with N-methylaniline at 190°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maximize yield and purity. The final product is typically obtained as a light yellow to yellow semi-solid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[(N-methylanilino)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)18-13-19(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGYPJUKIKDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069207
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57834-33-0
Record name N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57834-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057834330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
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